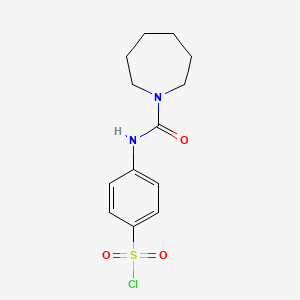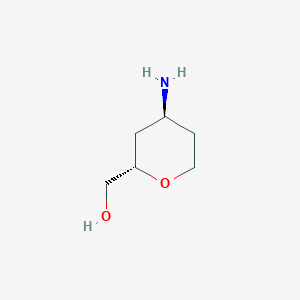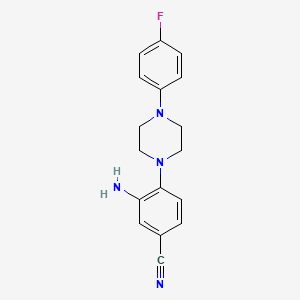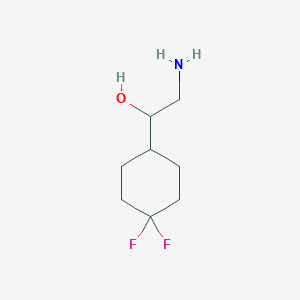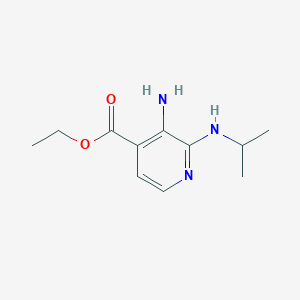
Ethyl 3-amino-2-(isopropylamino)isonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-amino-2-(isopropylamino)isonicotinate is a chemical compound with the molecular formula C11H17N3O2 It is known for its unique structure, which includes an ethyl ester group, an amino group, and an isopropylamino group attached to an isonicotinic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-2-(isopropylamino)isonicotinate typically involves the reaction of 2-aminopyridine with ethyl acrylate in the presence of a catalyst. The reaction is carried out in an organic solvent, such as ethanol, under controlled temperature conditions (80-120°C) to yield the desired product . The process may involve multiple steps, including purification and isolation of the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. Quality control measures, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, are employed to verify the product’s integrity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-amino-2-(isopropylamino)isonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isonicotinates with various functional groups.
Aplicaciones Científicas De Investigación
Ethyl 3-amino-2-(isopropylamino)isonicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 3-amino-2-(isopropylamino)isonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino groups can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biological pathways, depending on the context .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-aminoisonicotinate
- Ethyl 3-aminoisonicotinate
- Ethyl 2-(isopropylamino)isonicotinate
Comparison
Ethyl 3-amino-2-(isopropylamino)isonicotinate is unique due to the presence of both amino and isopropylamino groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for modification, making it a valuable compound in research and industry .
Propiedades
Fórmula molecular |
C11H17N3O2 |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
ethyl 3-amino-2-(propan-2-ylamino)pyridine-4-carboxylate |
InChI |
InChI=1S/C11H17N3O2/c1-4-16-11(15)8-5-6-13-10(9(8)12)14-7(2)3/h5-7H,4,12H2,1-3H3,(H,13,14) |
Clave InChI |
WLKWEGTZPJUTPZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=NC=C1)NC(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-hydroxy-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetate](/img/structure/B13005843.png)
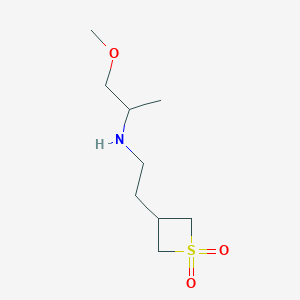
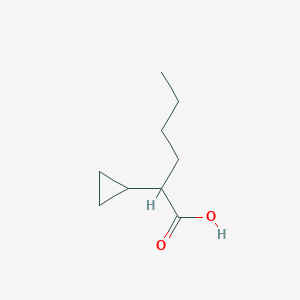
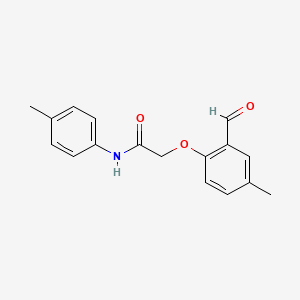
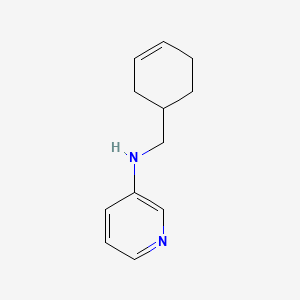
![7,8-Dihydro-5H-[1,2,4]triazolo[4,3-a]azepin-9(6H)-one](/img/structure/B13005877.png)
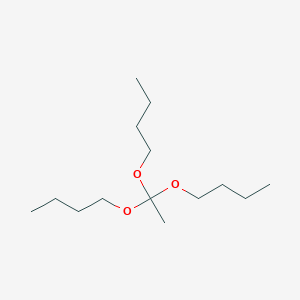
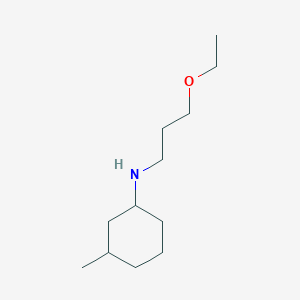
![4-Iodobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13005894.png)
